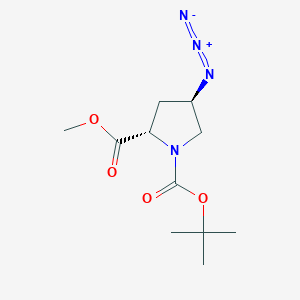

1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate

Descripción general

Descripción

1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring with azido and ester functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the azido group and esterification. One common method starts with the cyclization of a suitable precursor to form the pyrrolidine ring. This is followed by azidation using sodium azide under appropriate conditions. The esterification step involves the reaction of the carboxylic acid with tert-butyl alcohol and a suitable dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure the scalability and reproducibility of the synthesis.

Análisis De Reacciones Químicas

Catalytic Hydrogenation of the Azide Group

The azide group in this compound undergoes efficient reduction to an amine under hydrogenation conditions. This reaction is pivotal for synthesizing (2S,4R)-4-aminopyrrolidine derivatives, which are key intermediates in asymmetric catalysis .

Reaction Conditions and Yields

Key Observations :

-

The reaction proceeds via azide-to-amine conversion without epimerization at stereocenters .

-

NMR data (CDCl₃) of the product: δ 4.33–4.43 (m, 1H), 3.67–3.78 (m, 2H), 3.74 (s, 3H), 1.40–1.45 (m, 9H) .

Stability and Handling

-

The azide group is sensitive to thermal decomposition and requires storage at 4°C in inert solvents like methanol or toluene .

-

Safety data for large-scale hydrogenation (e.g., 27.8 mmol) emphasizes controlled H₂ pressure (3 bar) and catalyst recycling .

Synthetic Utility

This compound is a precursor to fluorinated and aminated proline analogs , which are critical in peptide synthesis and organocatalysis. For example:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Its azide functional group allows for click chemistry applications, facilitating the development of novel pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the use of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate in synthesizing compounds with anticancer properties. The azide group can be transformed into various functional groups through click reactions, enabling the creation of targeted drug delivery systems .

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its ability to undergo various transformations.

Case Study: Synthesis of Pyrrolidine Derivatives

Research has shown that derivatives of this compound can be synthesized to create pyrrolidine-based scaffolds, which are crucial in developing new therapeutic agents. The ability to modify the azide group enhances the diversity of potential derivatives .

Bioconjugation Techniques

The azide moiety allows for bioconjugation via click chemistry, which is a powerful tool in biochemistry for labeling biomolecules.

Case Study: Targeted Drug Delivery

In one study, researchers utilized the compound to develop targeted drug delivery systems where the azide group was conjugated with various biomolecules to enhance specificity towards cancer cells .

Table of Applications

Mecanismo De Acción

The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate largely depends on its application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in bioorthogonal labeling and imaging techniques. The molecular targets and pathways involved include enzymes and proteins that can interact with the azido group or the pyrrolidine ring.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in functional groups, leading to different reactivity and applications.

Proline derivatives: Similar in structure but with different substituents, affecting their biological activity and chemical properties.

Azido-proline derivatives: These compounds have similar azido functionality but differ in the overall structure, influencing their use in chemical synthesis and biological applications.

Uniqueness

1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate is unique due to the combination of the azido group and ester functionality on the pyrrolidine ring. This unique structure allows for versatile reactivity and a wide range of applications in different fields.

Actividad Biológica

1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate is a synthetic organic compound notable for its unique structural characteristics and potential biological applications. This compound contains a pyrrolidine ring with a tert-butyl group, a methyl group, and an azido group, which contribute to its reactivity and utility in various fields including medicinal chemistry and bioconjugation.

- Molecular Formula : C11H18N4O4

- Molecular Weight : 270.29 g/mol

- IUPAC Name : this compound

- CAS Number : 121147-97-5

The biological activity of this compound primarily arises from the azido group, which can participate in "click chemistry" reactions. This allows for the formation of stable triazole linkages when reacted with alkynes, facilitating bioconjugation processes that are crucial in drug development and molecular imaging.

1. Drug Development

Research indicates that derivatives of azidopyrrolidine compounds exhibit significant promise as drug candidates due to their ability to modify biological targets selectively. The azido functionality allows for targeted delivery and activation of drugs in specific tissues.

2. Bioconjugation

The compound's azido group is particularly useful in bioconjugation techniques where it can be linked to biomolecules such as proteins or nucleic acids. This property is exploited in the development of diagnostic tools and therapeutic agents.

3. Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Synthesis and Reactivity

A study conducted by researchers at PubChem reported on the synthesis of various azidopyrrolidine derivatives. Their findings highlighted the efficiency of the azido group in facilitating nucleophilic substitutions and cycloadditions, which are essential for creating complex molecular architectures.

Study 2: Antimicrobial Testing

A comparative analysis published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several azidopyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrrolidine structure could enhance antibacterial activity significantly.

Data Table: Biological Activities of Azidopyrrolidine Derivatives

| Compound Name | Activity Type | Target Organism/Pathway | Reference |

|---|---|---|---|

| This compound | Bioconjugation | Protein labeling | PubChem |

| (S)-Azidopyrrolidine | Antimicrobial | Staphylococcus aureus | Journal of Medicinal Chemistry |

| (R)-Azidopyrrolidine | Enzyme inhibition | Dipeptidyl peptidase IV | Bioorganic & Medicinal Chemistry |

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQMWOSPZUZYNW-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.